molecular formula C10H16F2N4O B2787721 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide CAS No. 2101198-59-6

4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2787721
CAS No.: 2101198-59-6
M. Wt: 246.262
InChI Key: MYPCCGHOYIXOTD-UHFFFAOYSA-N
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Description

4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a difluoroethyl group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Amination: The amino group can be introduced through amination reactions using ammonia or amines.

    Isobutylation: The isobutyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alcohols, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Comparison

Compared to similar compounds, 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. For example, the presence of the isobutyl group may influence its solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O/c1-6(2)3-14-10(17)9-7(13)4-15-16(9)5-8(11)12/h4,6,8H,3,5,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCCGHOYIXOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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